7-Isopropyl-2-methylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29078-21-5 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-7-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-5-4-6-10-11(9)13-8(3)12-10/h4-7H,1-3H3 |
InChI Key |
RQZKJJKXOPPQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Elucidation of 7 Isopropyl 2 Methylbenzo D Oxazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 7-isopropyl-2-methylbenzo[d]oxazole can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their immediate electronic environment. For a related compound, 2-isopropylbenzo[d]oxazole, the isopropyl group's methine proton appears as a heptet around 3.25 ppm, while the six equivalent methyl protons show a doublet at approximately 1.46 ppm. nih.gov The aromatic protons on the benzo[d]oxazole ring system typically appear as multiplets in the range of 7.25-7.71 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. In 2-isopropylbenzo[d]oxazole, the carbon of the C=N bond is observed around 171.3 ppm. nih.gov The carbons of the benzene (B151609) ring are found between 110.2 and 150.7 ppm. nih.gov The isopropyl group's methine carbon resonates at about 28.9 ppm, and the methyl carbons are seen around 20.3 ppm. nih.gov
A summary of expected chemical shifts for this compound based on analogous structures is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 110 - 140 |
| C=N-C | - | ~165 |
| C-O | - | ~150 |
| Isopropyl CH | ~3.1 (septet) | ~30 |
| Isopropyl CH₃ | ~1.3 (doublet) | ~22 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal the coupling relationships between the aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms. For example, the signal for the isopropyl methine proton would correlate with the signal for the isopropyl methine carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the placement of substituents on the benzoxazole (B165842) ring. For instance, correlations would be expected between the isopropyl methine proton and the C7 and adjacent aromatic carbons, as well as between the 2-methyl protons and the C2 carbon of the oxazole (B20620) ring. These correlations confirm the connectivity of the entire molecule. nottingham.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. arabjchem.org The C=N stretching of the oxazole ring would appear in the region of 1610-1680 cm⁻¹. arabjchem.org The C-O-C stretching of the ether linkage within the oxazole ring would likely produce a strong band around 1240 cm⁻¹. arabjchem.org Aliphatic C-H stretching from the isopropyl and methyl groups would be seen in the 2850-2965 cm⁻¹ range. arabjchem.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (oxazole) | Stretching | 1610 - 1680 |
| C-O-C (oxazole) | Stretching | ~1240 |
| Aliphatic C-H | Stretching | 2850 - 2965 |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₁H₁₃NO), the molecular weight is 175.23 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org
The fragmentation pattern in the mass spectrum is also characteristic. The molecular ion peak [M]⁺ would be observed at m/z 175. A common fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a methyl group (CH₃•, 15 Da) to form a stable secondary carbocation, resulting in a fragment ion at m/z 160. Further fragmentation of the benzoxazole ring system could also be observed.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Computational Chemistry and Theoretical Studies of 7 Isopropyl 2 Methylbenzo D Oxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are a cornerstone in understanding the fundamental electronic characteristics and the three-dimensional arrangement of atoms in 7-Isopropyl-2-methylbenzo[d]oxazole.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For benzoxazole (B165842) derivatives, DFT calculations, often employing methods like B3LYP with a 6-311G++(d,p) basis set, are utilized to predict optimized structures, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com These calculations reveal that the unique structural characteristics of the oxazole (B20620) moiety enable a range of supramolecular interactions, including van der Waals forces, hydrophobic effects, and hydrogen bonding. irjweb.com
Theoretical calculations using DFT are well-established for assessing the structural and spectral properties of organic molecules. irjweb.com For instance, in related oxazole derivatives, DFT has been used to determine bond lengths and bond angles. The smaller the bond length between atoms, the stronger the force of attraction. irjweb.com Such studies provide a foundational understanding of the molecule's stability and geometry.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. These simulations model the movement of atoms and molecules, providing insights into the accessible conformations and the energy landscape of the molecule. For benzoxazole derivatives, MD simulations have been employed to study the stability of ligand-receptor interactions. nih.gov For example, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulation data confirmed stable interactions with a target receptor. nih.gov This type of analysis is vital for understanding how this compound might bind to a biological target and the conformational changes that may occur upon binding.
In Silico Modeling of Reaction Pathways and Transition States
In silico modeling plays a critical role in elucidating the mechanisms of chemical reactions involving benzoxazole derivatives. These computational methods can map out entire reaction pathways, identify intermediate structures, and calculate the energy of transition states. This information is invaluable for understanding reaction kinetics and predicting the feasibility of a particular synthetic route. For instance, the synthesis of benzoxazoles through the metal-free ortho-C-H functionalization of phenols with nitroalkanes has been studied computationally, revealing a one-pot cascade transformation. researchgate.net While a specific study on the reaction pathways of this compound was not found, the general methodologies are applicable. Such studies often involve DFT calculations to map the potential energy surface of a reaction, providing insights into the mechanistic steps.
Structure-Activity Relationship (SAR) Derivations via Chemoinformatics and QSAR Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential chemoinformatic approaches used to correlate the chemical structure of a series of compounds with their biological activity. These models help in designing new molecules with improved potency and selectivity. For benzoxazole derivatives, SAR studies have shown that the nature and position of substituents on the benzoxazole scaffold significantly influence their biological activities. researchgate.net
For example, studies on antifungal benzoxazole derivatives revealed that the electron-drawing ability and the position of substituents have a significant impact on their efficacy. researchgate.net Similarly, in the context of COX-II inhibitors, computational studies on 2-(2-arylphenyl)benzoxazole derivatives have demonstrated that specific substitutions lead to potent and selective inhibition. acs.org These studies often employ molecular docking to predict the binding modes of the compounds within the active site of a target protein, which helps in rationalizing the observed SAR. acs.orgnih.gov
Table 1: Computational Chemistry and Theoretical Studies Data
| Study Type | Method/Approach | Key Findings for Benzoxazole Derivatives |
| Quantum Chemical Calculations | Density Functional Theory (DFT) | Predicts optimized structure, HOMO-LUMO energies, and chemical reactivity. Reveals potential for various supramolecular interactions. irjweb.com |
| Molecular Electrostatic Potential (MEP) | MEP Mapping | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactive sites. |
| Molecular Dynamics (MD) Simulations | MD Simulation | Explores conformational flexibility and stability of ligand-receptor interactions. nih.gov |
| In Silico Reaction Modeling | DFT Calculations | Elucidates reaction mechanisms, identifies transition states, and predicts feasibility of synthetic routes. researchgate.net |
| Structure-Activity Relationship (SAR) | Chemoinformatics, QSAR, Molecular Docking | Correlates chemical structure with biological activity, guiding the design of more potent and selective compounds. researchgate.netacs.org |
Investigation of Reactivity and Chemical Transformations of 7 Isopropyl 2 Methylbenzo D Oxazole
Electrophilic Aromatic Substitution Reactions on the Benzo[d]oxazole Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. msu.edu In 7-isopropyl-2-methylbenzo[d]oxazole, the benzene (B151609) portion of the molecule is activated towards electrophilic attack due to the electron-donating nature of the fused oxazole (B20620) ring and the isopropyl substituent. msu.edulibretexts.org
The directing effects of the substituents determine the position of substitution on the benzene ring (C4, C5, or C6).
Isopropyl Group (at C7): As an alkyl group, the isopropyl substituent is an activating ortho-, para-director. masterorganicchemistry.com It strongly directs incoming electrophiles to the position ortho to it (C6) and para to it (C4).
Combined Effect: The powerful ortho-, para-directing influence of the isopropyl group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C6 position (ortho to the isopropyl group) and the C4 position (para to the isopropyl group). Steric hindrance from the adjacent isopropyl group might slightly disfavor substitution at the C6 position compared to the C4 position.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2). ksu.edu.sa For this compound, nitration is predicted to yield a mixture of 4-nitro- and 6-nitro-7-isopropyl-2-methylbenzo[d]oxazole.
Halogenation: The introduction of a halogen (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst would similarly be directed to the C4 and C6 positions. ksu.edu.sa
Friedel-Crafts Reactions: Acylation or alkylation would also occur at the C4 and C6 positions, although the inherent reactivity of the benzoxazole (B165842) nucleus and potential for side reactions, such as migration of the isopropyl group under harsh acidic conditions, must be considered. researchgate.netsavemyexams.com
Nucleophilic Reactions at the Oxazole Ring and Substituent Sites
While the electron-rich benzene ring is generally unreactive towards nucleophiles, the oxazole ring and its substituents provide sites for nucleophilic attack.
Reactivity at the Oxazole Ring (C2 Position): The C2 carbon of the benzoxazole ring is the most electrophilic position within the heterocycle. It can be susceptible to attack by strong nucleophiles, particularly if the ring is activated, for instance, by quaternization of the nitrogen atom. However, such reactions are less common than those involving the substituents.
Reactivity of the 2-Methyl Group: The most significant site for nucleophilic-type reactivity is the 2-methyl group. The protons on this methyl group are rendered acidic by the adjacent electron-withdrawing imine (C=N) bond of the oxazole ring. Deprotonation with a strong base generates a resonance-stabilized carbanion, which is a potent nucleophile. This nucleophile can react with a variety of electrophiles, enabling functionalization at the methyl group. A notable example is the condensation with aromatic aldehydes to form 2-styrylbenzoxazole (B8653335) derivatives. researchgate.net
Cycloaddition Reactions Involving the Benzoxazole Heterocycle
The benzoxazole ring system can participate in cycloaddition reactions, serving as a versatile partner for constructing more complex polycyclic structures. The C=N-C=C π-system within the benzoxazole core can act as a diene or a dipolarophile in various cycloadditions.
A significant example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. This reaction provides access to fused polycyclic frameworks. rsc.org While specific studies on this compound are not prevalent, the general reactivity of the benzoxazole core suggests its capability to undergo similar transformations. The reaction involves the benzoxazole acting as a 1,3-dipole equivalent.
Other potential cycloadditions include 1,3-dipolar cycloadditions where the benzoxazole ring reacts with various dipolarophiles, expanding the structural diversity of accessible compounds. The specific substitution pattern of the isopropyl and methyl groups may influence the rate and regioselectivity of these reactions due to steric and electronic effects.
Derivatization Strategies for Expanding Chemical Space
The isopropyl group attached to the benzene ring offers opportunities for chemical modification, although these transformations can require harsh conditions that must be compatible with the benzoxazole ring.
Oxidation: Strong oxidizing agents, such as hot potassium permanganate (B83412) or chromic acid, can oxidize alkyl groups on an aromatic ring to a carboxylic acid. youtube.com This would convert the 7-isopropyl group into a 7-carboxyl group. Such a transformation would drastically alter the electronic properties of the molecule, changing the substituent from an electron-donating, ortho-, para-director to an electron-withdrawing, meta-director. youtube.com The stability of the benzoxazole ring under these strong oxidizing conditions would need to be carefully evaluated.
Benzylic Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) under radical initiation could potentially introduce a bromine atom at the benzylic position of the isopropyl group, yielding 7-(1-bromo-1-methylethyl)-2-methylbenzo[d]oxazole. This halogenated intermediate could then be used in subsequent nucleophilic substitution or elimination reactions.
Dealkylation/Migration: Under strong acid catalysis, such as in some Friedel-Crafts reactions, isopropyl groups on an aromatic ring are known to migrate or be completely removed (dealkylation). researchgate.net This reactivity could be exploited or could be an undesirable side reaction depending on the desired outcome.
The acidity of the protons on the 2-methyl group is the most widely exploited feature for the derivatization of 2-methylbenzoxazoles. Treatment with a strong base generates a nucleophilic anion that can react with various electrophiles.
Table 1: Representative Reactions for Functionalization at the 2-Methyl Group.
Building upon the principles of electrophilic aromatic substitution (Section 5.1), specific functional groups can be strategically introduced onto the benzene ring to create a library of derivatives. The directing influence of the existing substituents is key to predicting the outcome.
Table 2: Predicted Outcomes of Electrophilic Substitution on the Benzene Ring of this compound.
These derivatization strategies highlight the versatility of the this compound scaffold, allowing for the systematic modification at its three key regions: the isopropyl group, the methyl group, and the benzene ring.
Mechanistic Insights into Molecular and Cellular Interactions of Benzoxazole Derivatives Non Clinical Focus
Molecular Target Engagement and Binding Interactions (e.g., Enzyme Active Sites)
Benzoxazole (B165842) derivatives have been identified as potent inhibitors of various enzymes, engaging with active sites through a combination of specific intermolecular forces. nih.govresearchgate.net A primary area of investigation has been their role as inhibitors of cholinesterases, which are critical enzymes in the nervous system. nih.govnih.gov
Extensive research has demonstrated the ability of novel synthesized benzoxazole derivatives to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov In vitro studies confirm that many of these compounds are potent inhibitors of both enzymes. nih.gov For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated for their inhibitory capacity against AChE and BChE. nih.gov
Docking studies have been instrumental in elucidating the binding modes of these derivatives. nih.gov These studies reveal that benzoxazole compounds can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual-binding capability is a hallmark of highly potent AChE inhibitors. nih.gov The interactions are predominantly hydrophobic pi forces, which stabilize the ligand within the enzyme's active site. nih.gov Key amino acid residues in the active sites of BChE (such as Trp82 and His438) and AChE (such as Trp86 and His447) are crucial for these binding events. nih.gov
| Compound Type | Target Enzyme | Reported IC50 Values (µM) | Reference |
|---|---|---|---|
| Benzo[d]oxazole derivative 6a | AChE | 1.03 | nih.gov |
| Benzo[d]oxazole derivative 6j | AChE | 1.35 | nih.gov |
| Benzo[d]oxazole derivative 6a | BChE | 8.1 | nih.gov |
| Benzo[d]oxazole derivative 6j | BChE | 6.6 | nih.gov |
| Benzimidazole-Oxazole Analogue 9 | AChE | 0.10 | nih.gov |
| Benzimidazole-Oxazole Analogue 14 | AChE | 0.20 | nih.gov |
| Benzimidazole-Oxazole Analogue 9 | BChE | 0.20 | nih.gov |
| Benzimidazole-Oxazole Analogue 14 | BChE | 0.30 | nih.gov |
At the molecular level, the inhibitory action of benzoxazole derivatives against cholinesterases is attributed to their ability to physically occupy the enzyme's active site gorge. nih.gov Compounds with dual binding properties are particularly effective; their aromatic groups can form π-π stacking interactions with aromatic residues in the PAS, while other parts of the molecule can bind to the CAS, where acetylcholine (B1216132) hydrolysis occurs. nih.gov This simultaneous engagement of two sites effectively blocks substrate access and enzyme function. nih.gov Molecular docking analyses of inhibitors like turofexorate isopropyl have shown direct interaction with key residues such as Ser198 and His438 in the active site of BChE. nih.gov
Beyond cholinesterases, other oxazole (B20620) derivatives have been shown to inhibit different enzyme classes. For example, oxazole-substituted indazoles can act as inhibitors of phosphoinositide 3-kinases (PI3Ks) by interfering with the generation of crucial second messengers involved in signal transduction. google.com
Cellular Pathway Modulation Studies (e.g., Cell Division Disruption, Neurotransmitter Modulation)
By engaging with molecular targets, benzoxazole derivatives can modulate a variety of cellular pathways. Inhibition of PI3K, for instance, affects pathways essential for cell proliferation, differentiation, survival, and motility. google.com These kinases are central to numerous signal transduction cascades, and their inhibition can disrupt tumorigenesis and inflammatory responses. google.comgoogle.com
Furthermore, some derivatives are known to influence apoptotic (programmed cell death) pathways. Studies have shown that certain inhibitors can sensitize malignant cells to apoptosis mediated by death receptors or through the intrinsic, mitochondrial-associated pathway. dtu.dk Benzoxazole derivatives can also act as immunomodulators by interacting with key cell surface receptors like Programmed cell death-1 (PD-1), which is a negative feedback receptor on activated T cells. google.com Modulation of such pathways is a key mechanism for their therapeutic potential.
Structure-Activity Relationship (SAR) Correlates for Mechanistic Understanding
The nature and position of alkyl substituents, such as methyl and isopropyl groups, have a significant impact on molecular recognition and biological activity.
Methyl Group : The introduction of a methyl group can enhance biological activity. In studies of related benzo[b]furans, adding a methyl group at the C-3 position led to a significant increase in antiproliferative activity against cancer cell lines. nih.gov In research on benzoxazole derivatives as cholinesterase inhibitors, the presence of a 4-methyl substituent on the benzoxazole ring showed the highest inhibitory activity for AChE. rsc.org
Isopropyl Group : The bulkier isopropyl group can have varied effects depending on the target. In one study of benzoxazole-based inhibitors, replacing a methyl group with a larger isopropyl group led to a threefold decrease in activity. nih.gov Similarly, for imidazoquinoline-based Toll-like receptor (TLR) agonists, an isopropyl group at the C-2 position caused a significant reduction in activity compared to a linear propyl group. nih.gov However, in other contexts, such as indole (B1671886) derivatives with a benzoxazole-2-thione moiety, the isopropyl substituent contributed to a high cytoprotective effect. nih.govmdpi.com
| Substituent | Compound Class | Observed Effect on Activity | Reference |
|---|---|---|---|
| Isopropyl (vs. Methyl) | Benzoxazole-based IMPDH inhibitors | ~3-fold loss of activity | nih.gov |
| Isopropyl (vs. n-Propyl) | TLR7/8 Agonists | ~10-fold reduction in TLR8 activity | nih.gov |
| Isopropyl | Indole-benzoxazole-2-thione derivatives | High cytoprotective activity | nih.govmdpi.com |
| Methyl | Benzo[b]furan derivatives | Significant increase in antiproliferative activity | nih.gov |
| Methyl (at position 4) | Benzoxazole derivatives | Highest inhibitory activity for AChE | rsc.org |
The benzoxazole scaffold itself is fundamental to the activity of its derivatives. It is a planar, π-electron-rich bicyclic system that facilitates critical intermolecular interactions. core.ac.ukrsc.orgias.ac.in Quantum chemical analyses have revealed a complex network of forces that govern the structure and interactions of benzoxazole molecules. ias.ac.in These include:
π-π Stacking : The aromatic nature of the benzoxazole core allows for stacking interactions with aromatic amino acid residues in enzyme active sites, such as the tryptophan in the gorge of AChE. nih.govias.ac.in
Hydrogen Bonding : The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. ias.ac.inresearchgate.net Nonclassical C-H···N and C-H···O hydrogen bonds have been identified as important stabilizing forces in the solid-state structure of benzoxazole derivatives. ias.ac.in
This combination of forces allows the benzoxazole core to act as a versatile and effective anchor for various functional groups, positioning them correctly for optimal engagement with biological targets. nih.gov
Emerging Research Applications of Benzoxazole Derivatives Non Clinical Focus
Applications in Materials Science and Organic Electronics
The class of 2-substituted benzoxazoles, to which 7-Isopropyl-2-methylbenzo[d]oxazole belongs, has garnered considerable attention for its potential uses in materials science and organic electronics. nih.govresearchgate.net The inherent properties of the benzoxazole (B165842) core make it a valuable building block for creating novel organic materials. Research has highlighted the importance of these compounds as scaffolds in the development of new materials, although specific studies detailing the inclusion of this compound in these applications are not yet prevalent. nih.gov The development of new synthetic methods allows for the creation of a wide array of functionalized benzoxazole derivatives, opening up possibilities for materials with tailored electronic and physical properties. nih.govresearchgate.net
Development of Fluorescent Probes and Sensors
Benzoxazole derivatives are recognized for their promising photoluminescent properties, making them attractive candidates for the development of fluorescent probes and sensors. periodikos.com.br Substituted benzoxazoles are utilized in imaging applications, in part due to their high Stokes shifts. Scientific investigations have focused on benzoxazole and naphthoxazole derivatives as potentially safer and more sensitive alternatives to conventional fluorescent DNA probes. periodikos.com.br A systematic review indicates that these compounds can bind to DNA, primarily through intercalation, and exhibit enhanced fluorescence upon binding. periodikos.com.br For instance, the compound 7-(p-Methoxybenzylamino)-4-nitrobenz-2,1,3-oxadiazole (MBD) serves as a fluorescent probe that specifically targets hydrophobic regions of proteins. caymanchem.com While these findings underscore the potential of the benzoxazole scaffold, research specifically employing this compound for these purposes has not been extensively reported.
Exploration as Herbicidal Agents (Mechanistic Research)
The benzoxazole and related benzothiazole (B30560) scaffolds are present in various synthetic compounds that exhibit a range of biological activities, including herbicidal properties. researchgate.net This has established them as important parent skeletons in agrochemical research. While compounds like benazolin (B1667980) and benzthiazuron (B162183) contain a related benzothiazole moiety, the exploration of benzoxazoles in this domain is also active. nih.gov For example, research into 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives has identified novel molecular scaffolds with potent herbicidal activity against both broad-leaf and grass weeds. nih.gov However, mechanistic studies and structure-activity relationship (SAR) analyses have not yet specifically implicated this compound in herbicidal action.
Catalytic Applications in Organic Synthesis
While there is extensive research on the synthesis of benzoxazole derivatives, including methods that utilize catalysts, the application of these compounds as catalysts is a more specialized area of investigation. nih.govresearchgate.net The inherent chemical structure of benzoxazoles allows them to serve as ligands in catalytic processes. Functionalized heterocycles are pivotal in a variety of chemical transformations. unimi.it However, current literature primarily focuses on the synthesis of benzoxazoles rather than their use as catalysts. There is no specific information available from the provided search results indicating that this compound itself has been employed for its catalytic properties in organic synthesis.
Role in Chemical Probe Development for Biological Systems
The development of chemical probes is essential for studying complex biological systems, and benzoxazole derivatives offer a promising foundation for creating such tools. Their utility as fluorescent probes for biomolecules like DNA and proteins is a key area of this research. periodikos.com.brcaymanchem.com The ability of the benzoxazole structure to be functionalized allows for the fine-tuning of its binding affinity and photophysical properties, which are critical for a chemical probe. For example, derivatives have been developed to inhibit specific enzymes or to visualize cellular components. Although the broader class of benzoxazoles is actively being researched for these applications, specific studies detailing the role of this compound as a chemical probe are not prominent in the current scientific literature.
Future Research Directions and Challenges in 7 Isopropyl 2 Methylbenzo D Oxazole Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzoxazole (B165842) derivatives, including 7-Isopropyl-2-methylbenzo[d]oxazole, is an area of active research, with a strong emphasis on developing environmentally friendly and efficient methods. mdpi.comnih.gov Traditional synthetic methods are often being replaced by greener alternatives that utilize less hazardous solvents, reduce energy consumption, and minimize waste. mdpi.com
Current research is exploring a variety of sustainable approaches:
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com
Ultrasound-assisted synthesis: The use of ultrasound can also lead to shorter reaction times and increased efficiency. mdpi.com
Mechanochemical reactions: These solvent-free reactions offer a highly sustainable option by grinding reactants together. mdpi.com
Reactions in Deep Eutectic Solvents (DES): DES are considered green solvents and can be effective media for benzoxazole synthesis. mdpi.com
Catalytic approaches: The use of recyclable and eco-friendly catalysts, such as Cu(II)-SBA-15 and imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles, is being investigated to promote greener synthesis. rsc.orgbohrium.com
Aerobic Oxidation: Utilizing ambient air as a benign oxidant in the presence of catalysts like vitamin B12 in water presents an environmentally friendly approach. acs.org
A forward synthesis strategy for a related compound, 4-isopropyl-2-methylbenzo[d]oxazole, highlights the critical decision-making involved in the synthetic route, particularly concerning the timing of introducing functional groups. bio-conferences.org The synthesis of 2-substituted benzoxazoles can be achieved through the cyclization of 2-aminophenols with various precursors like benzoic acids and amides. mdpi.com A recently developed method involves the Tf2O-promoted electrophilic activation of tertiary amides, offering a versatile route to a wide range of functionalized benzoxazole derivatives. researchgate.net
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure of this compound is crucial for predicting its properties and interactions. While standard spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are fundamental, advanced methods can provide deeper insights. For instance, detailed 1H and 13C NMR data are essential for confirming the structure of synthesized benzoxazole derivatives. mdpi.commdpi.com The specific chemical shifts and coupling constants provide a unique fingerprint of the molecule.
Future research could benefit from the application of more advanced two-dimensional NMR techniques to further elucidate complex structural features and intermolecular interactions. Additionally, high-resolution mass spectrometry is invaluable for confirming the elemental composition of novel derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in medicinal chemistry and materials science. nih.gov These computational approaches can accelerate the discovery and optimization of novel compounds by predicting their properties and activities. nih.gov
For benzoxazole derivatives, AI and ML can be applied to:
Quantitative Structure-Activity Relationship (QSAR) studies: These models can predict the biological activity of new compounds based on their chemical structure. nih.govresearchgate.net
Virtual screening: ML algorithms can be used to screen large libraries of virtual compounds to identify those with the highest probability of desired activity. nih.gov
ADME/Tox prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound in the early stages of research is crucial for drug development.
The integration of these computational tools can significantly reduce the time and cost associated with the design and synthesis of new this compound analogs with enhanced properties. tandfonline.com
Deeper Elucidation of Molecular Mechanisms of Action
While the biological activities of some benzoxazole derivatives are known, a detailed understanding of their molecular mechanisms of action is often lacking. For example, some benzoxazole derivatives have been identified as potential inhibitors of VEGFR-2, a key protein in angiogenesis, and can induce apoptosis in cancer cells. tandfonline.com Others have shown potential as immunomodulators by affecting the PD-1/PD-L1 protein/protein interaction, which is a critical immune checkpoint in cancer therapy. google.com
Future research should focus on:
Identifying specific molecular targets: Pinpointing the proteins or pathways that this compound interacts with is essential.
Investigating binding modes: In silico docking studies can provide insights into how the compound binds to its target. tandfonline.com
Understanding downstream effects: Elucidating the cellular consequences of the compound's interaction with its target is crucial.
A deeper understanding of the molecular mechanisms will be critical for the rational design of more potent and selective derivatives.
Exploration of New Non-Biological Applications
The unique chemical structure of the benzoxazole scaffold suggests potential applications beyond the biological realm. bohrium.com These compounds have been investigated for their use in materials science and organic electronics. mdpi.com
Potential non-biological applications for this compound and its derivatives could include:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some benzoxazole derivatives make them potential candidates for use in OLEDs.
Fluorescent Chemosensors: Their ability to interact with specific ions or molecules could be harnessed to develop sensors. mdpi.com
Organic Synthesis: Benzoxazole derivatives can serve as versatile intermediates in the synthesis of more complex molecules. bohrium.com
Exploring these non-biological applications could open up new avenues for the utilization of this versatile chemical scaffold.
Q & A
Q. What are the recommended green synthetic approaches for synthesizing 7-Isopropyl-2-methylbenzo[d]oxazole, and how do they compare to traditional methods?
Green synthetic methods, such as microwave-assisted synthesis, ultrasound techniques, and the use of ionic liquids or deep-eutectic solvents, are preferred for minimizing toxic byproducts and improving reaction efficiency. These approaches enhance yield (often >80%) and purity while reducing energy consumption. For example, microwave irradiation can accelerate reaction times by 50–70% compared to conventional heating .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns and aromaticity via chemical shifts (e.g., deshielded protons near electronegative atoms).
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
- X-ray crystallography : To resolve stereochemical ambiguities and intermolecular interactions, particularly in polymorphic forms .
Q. How does the electronic structure of this compound influence its reactivity in further functionalization?
The electron-deficient oxazole ring directs electrophilic substitution to the 4- and 5-positions, while the isopropyl and methyl groups sterically hinder adjacent sites. Computational DFT studies can predict reactive hotspots, aiding in regioselective modifications .
Advanced Research Questions
Q. What mechanistic targets in cancer research are associated with this compound derivatives?
This scaffold shows promise in targeting:
- STAT3 signaling : Inhibition via direct binding to the SH2 domain (IC₅₀ values < 1 µM in vitro).
- Microtubule dynamics : Disruption of tubulin polymerization, comparable to paclitaxel derivatives.
- DNA topoisomerases : Intercalation or competitive inhibition, validated via fluorescence quenching assays .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Q. What interdisciplinary applications exist for this compound in materials science?
- Optoelectronic materials : The conjugated π-system enables use in organic semiconductors (bandgap ~2.8 eV).
- Polymer additives : Enhances thermal stability (Tₐ₀ > 300°C) in polyamide composites.
- Fluorescent probes : Silver nanoparticle interactions amplify quantum yields by 2–3× via surface plasmon resonance .
Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?
- Catalytic systems : Pd/C or CuI in DMF increase turnover frequency (TOF) by 15–20% but require post-synthetic purification.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may complicate green chemistry metrics. Lifecycle assessment (LCA) tools are recommended for evaluating environmental trade-offs .
Q. What computational tools are effective in predicting the pharmacokinetic profile of this compound derivatives?
- ADMET prediction : SwissADME or ADMETLab2.0 estimate bioavailability (%F > 50%) and CYP450 interactions.
- Molecular docking : AutoDock Vina or Schrödinger Suite validates target binding affinities (ΔG < -8 kcal/mol for STAT3) .
Methodological Challenges
Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?
Q. What strategies mitigate toxicity risks during large-scale handling of this compound?
- Closed-system synthesis : Minimize inhalation exposure (TLV < 1 ppm).
- Waste treatment : Activated carbon filtration neutralizes aromatic byproducts (>90% efficiency). Refer to EPA DSSTox guidelines for disposal protocols .
Tables
Q. Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Energy Use (kWh/mol) |
|---|---|---|---|
| Microwave-assisted | 85–92 | 98–99 | 0.8–1.2 |
| Conventional heating | 70–75 | 90–95 | 2.5–3.0 |
| Ultrasound | 78–85 | 95–97 | 1.5–2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
